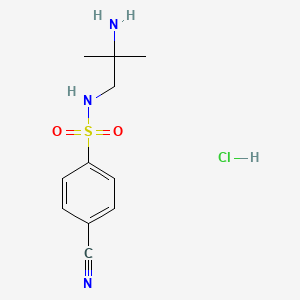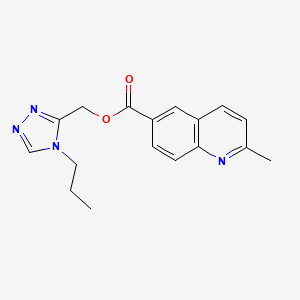
3-(1H-indazole-7-carbonylamino)-2-methyl-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-indazole-7-carbonylamino)-2-methyl-3-phenylpropanoic acid, also known as IMPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. IMPP is a derivative of indazole, a heterocyclic compound that has been extensively studied for its pharmacological properties.
科学的研究の応用
3-(1H-indazole-7-carbonylamino)-2-methyl-3-phenylpropanoic acid has been shown to have potential applications in medical research, particularly in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. These properties make this compound a promising candidate for the development of new cancer therapies and anti-inflammatory drugs.
作用機序
The mechanism of action of 3-(1H-indazole-7-carbonylamino)-2-methyl-3-phenylpropanoic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in cell growth and apoptosis. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce tumor growth in animal models of cancer. This compound has also been shown to have neuroprotective effects and can protect against ischemic brain injury.
実験室実験の利点と制限
3-(1H-indazole-7-carbonylamino)-2-methyl-3-phenylpropanoic acid has several advantages for lab experiments. It is a synthetic compound that can be produced in high yields with high purity. This compound has also been extensively studied for its pharmacological properties, making it a well-characterized compound for research. However, there are some limitations to using this compound in lab experiments. This compound has a low solubility in water, which can make it difficult to use in certain experiments. This compound also has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on 3-(1H-indazole-7-carbonylamino)-2-methyl-3-phenylpropanoic acid. One area of research is the development of new cancer therapies based on this compound. Studies have shown that this compound can inhibit the growth of cancer cells, but more research is needed to determine its effectiveness in vivo. Another area of research is the development of new anti-inflammatory drugs based on this compound. This compound has been shown to have anti-inflammatory properties, but more research is needed to determine its mechanism of action and effectiveness in vivo. Finally, research is needed to optimize the synthesis method of this compound to produce higher yields of the compound with improved solubility and half-life.
合成法
3-(1H-indazole-7-carbonylamino)-2-methyl-3-phenylpropanoic acid is synthesized via a multi-step process that involves the reaction of indazole with various reagents. The first step involves the reaction of indazole with ethyl chloroformate to form indazole-7-carbonyl chloride. The resulting product is then reacted with N-methylphenylalanine to form the desired compound, this compound. The synthesis method of this compound has been optimized to produce high yields of the compound with high purity.
特性
IUPAC Name |
3-(1H-indazole-7-carbonylamino)-2-methyl-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11(18(23)24)15(12-6-3-2-4-7-12)20-17(22)14-9-5-8-13-10-19-21-16(13)14/h2-11,15H,1H3,(H,19,21)(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGZEUGFRJHMQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)NC(=O)C2=CC=CC3=C2NN=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid](/img/structure/B7640173.png)
![2-[[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640181.png)
![2-[[2-(3-Chlorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640182.png)
![N-[2-(cycloheptylamino)ethyl]-2-(1,2,4-triazol-1-ylmethyl)benzamide;hydrochloride](/img/structure/B7640183.png)

![N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-phenylpent-4-enamide](/img/structure/B7640207.png)
![3-[Methyl-[[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methyl]amino]phenol](/img/structure/B7640210.png)

![1-[[(1-Hydroxycyclopentyl)methyl-(pyridin-3-ylmethyl)amino]methyl]cyclopentan-1-ol](/img/structure/B7640239.png)
![3-[[2-(2-Fluorophenyl)propanoylamino]methyl]benzoic acid](/img/structure/B7640241.png)
![3-[[[2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid](/img/structure/B7640249.png)
